molecular formula C18H24O3 B096076 14-Hydroxyestradiol CAS No. 16288-09-8

14-Hydroxyestradiol

Cat. No.: B096076
CAS No.: 16288-09-8
M. Wt: 288.4 g/mol
InChI Key: RNAMCOMPBVHJSV-UYTYNIKBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Hydroxyestradiol, with the CAS Registry Number 16288-09-8, is a steroidal compound and a metabolite of the primary estrogen, 17β-estradiol . It has the molecular formula C18H24O3 and a molecular weight of 288.39 g/mol . As a research chemical, it is primarily used in laboratory studies to investigate the complex metabolic pathways of estrogen. The position of hydroxylation on the estradiol molecule is a critical determinant of its biological activity and metabolic fate . For instance, research into other metabolites shows that 2-hydroxyestrogens can exhibit angiostatic properties, while 4-hydroxyestradiol has a high affinity for the estrogen receptor alpha and possesses strong angiogenic and mitotic power . Therefore, this compound serves as a valuable reference standard and tool compound for scientists studying endocrine function, comparative metabolism, and the role of estrogen metabolites in various physiological and pathophysiological processes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16288-09-8

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9S,13R,14R,17S)-13-methyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,14,17-triol

InChI

InChI=1S/C18H24O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-16,19-21H,2,5-9H2,1H3/t14-,15-,16+,17-,18-/m1/s1

InChI Key

RNAMCOMPBVHJSV-UYTYNIKBSA-N

SMILES

CC12CCC3C(C1(CCC2O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@]1(CC[C@@H]2O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1(CCC2O)O)CCC4=C3C=CC(=C4)O

Synonyms

14-hydroxyestradiol
14-hydroxyestradiol, (14xi,17beta)-isome

Origin of Product

United States

Enzymatic Biosynthesis and Biotransformation Pathways of 14 Hydroxysteroids

Discovery and Characterization of Steroid 14-Hydroxylases

The exploration of microbial diversity has led to the discovery and characterization of several enzymes capable of catalyzing the 14α-hydroxylation of steroids. These enzymes, predominantly from fungal and bacterial sources, have been the subject of extensive research to understand their catalytic mechanisms and to engineer them for improved activity and selectivity.

Fungal Cytochrome P450 Enzymes Catalyzing 14-Hydroxylation

Fungi are a rich source of cytochrome P450 enzymes with diverse catalytic capabilities, including the specific hydroxylation of steroid molecules. Several fungal CYPs have been identified and characterized for their ability to introduce a hydroxyl group at the 14α-position of various steroid substrates.

P-450lun, isolated from the fungus Cochliobolus lunatus (also known as Curvularia lunata), is one of the pioneering fungal cytochrome P450 enzymes identified with steroid 14α-hydroxylase activity. mdpi.comresearchgate.net This enzyme, also referred to as CYP103168, has been a focal point of research due to its bifunctional catalytic nature, demonstrating both 11β- and 14α-hydroxylation capabilities. nih.govmdpi.com

The catalytic activity of P-450lun is dependent on a redox partner, NADPH-cytochrome P-450 reductase, for the transfer of electrons required for the monooxygenase reaction. nih.gov Studies have shown that the regioselectivity of P-450lun is highly dependent on the steroid substrate. For instance, when androstenedione (B190577) and cortexolone are used as substrates, P-450lun exhibits a preference for 14α-hydroxylation. researchgate.net However, with other substrates like progesterone (B1679170), it produces a mixture of 14α-hydroxy and 11β-hydroxy products. mdpi.com

SubstrateProduct(s)Key Findings
Androstenedione14α-hydroxyandrostenedioneHigh regioselectivity for 14α-hydroxylation. researchgate.net
Cortexolone14α-hydroxycortexolone, 11β-hydroxycortexoloneExhibits both 14α- and 11β-hydroxylase activity. researchgate.netmdpi.com
Progesterone14α-hydroxyprogesterone, 11β-hydroxyprogesteroneLow regioselectivity, producing a mixture of hydroxylated products. mdpi.com
11-deoxycortisolCortisol (11β-hydroxylation), 14α-hydroxy-11-deoxycortisolBifunctional activity observed. nih.gov

In addition to P-450lun, another steroid 14α-hydroxylase, designated as CYP14A, has been identified in Cochliobolus lunatus. mdpi.com This enzyme shares approximately 82% sequence identity with P-450lun. Similar to P-450lun, CYP14A also exhibits low regioselectivity for the 14α-hydroxylation of C17-substituted steroids like progesterone when co-expressed with its cognate reductase in a host system such as Saccharomyces cerevisiae. mdpi.com The discovery of CYP14A underscores the presence of multiple enzymes with similar catalytic functions within the same fungal species, highlighting the complexity of steroid metabolism in these organisms.

Research beyond Cochliobolus lunatus has led to the identification of other fungal cytochrome P450 enzymes with steroid 14α-hydroxylation capabilities. A notable example is CYP5312A4 from the fungus Thamnidium elegans. nih.gov When expressed in Saccharomyces cerevisiae, CYP5312A4 was found to be the first reported fungal P450 to catalyze the 14α-hydroxylation of testosterone (B1683101). researchgate.netnih.gov This discovery expanded the known repertoire of fungal enzymes capable of this specific steroid modification.

Furthermore, the fungus Mucor hiemalis has been shown to mediate the 14α-hydroxylation of both testosterone and progesterone. nih.gov Studies using cell-free extracts of M. hiemalis indicated that the 14α-hydroxylase activity is dependent on NADPH and is characteristic of a cytochrome P450 enzyme. nih.gov

EnzymeSource OrganismSubstrate(s)Product(s)Key Findings
CYP5312A4Thamnidium elegansTestosterone14α-hydroxytestosteroneFirst identified fungal P450 to catalyze 14α-hydroxylation of testosterone. researchgate.netnih.gov
14α-hydroxylaseMucor hiemalisTestosterone, Progesterone14α-hydroxytestosterone, 14α-hydroxyprogesteroneActivity is NADPH-dependent and characteristic of a CYP enzyme. nih.gov

Bacterial and Other Microbial Steroid Hydroxylases with 14-Hydroxylation Activity

While fungi have been a primary source for steroid 14α-hydroxylases, bacteria also possess a diverse array of cytochrome P450 enzymes, some of which exhibit this catalytic activity. nih.gov Bacterial CYPs are often more amenable to genetic engineering and heterologous expression, making them attractive targets for biotechnological applications.

CYP105D7 is a substrate-promiscuous cytochrome P450 enzyme that has been identified in microbial sources and has been shown to catalyze the hydroxylation of various steroid compounds. nih.gov While its primary reported activities are 2β- and 16β-hydroxylation of steroids such as testosterone, progesterone, and 4-androstene-3,17-dione, its broad substrate specificity suggests a potential for 14-hydroxylation activity under certain conditions or with specific substrates, although this is not its predominant function. nih.govasm.org

Wild-type CYP105D7 exhibits low conversion rates for steroid hydroxylation. nih.gov However, through structure-guided site-directed mutagenesis, researchers have been able to significantly enhance its catalytic efficiency. For example, mutations of key arginine residues (R70A and R190A) in the active site and substrate access channel led to a substantial increase in the conversion rates for steroid hydroxylation. nih.gov This demonstrates the potential for protein engineering to modulate the activity and potentially the regioselectivity of bacterial CYPs for targeted steroid functionalization.

EnzymeSourceSubstratesPrimary ProductsEngineering Insights
CYP105D7MicrobialTestosterone, Progesterone, 4-androstene-3,17-dione2β-hydroxy and 16β-hydroxy derivativesSite-directed mutagenesis (e.g., R70A/R190A) significantly enhances conversion rates. nih.govresearchgate.net

Substrate Specificity and Regioselectivity Determinants of 14-Hydroxylases

While mammalian 14-hydroxylases for estrogens are not well-established, several fungal P450 enzymes exhibit specific 14α-hydroxylase activity, providing valuable models for understanding the determinants of this reaction.

P-450lun from the fungus Cochliobolus lunatus is a well-characterized steroid 11β-/14α-hydroxylase. researchgate.netnih.gov Its regioselectivity is highly dependent on the substrate. For example, it displays specific 14α-hydroxylase activity towards androstenedione (AD), with over 99% regiospecificity. nih.gov However, when acting on cortexolone (Reichstein's Substance S), its C14-hydroxylation regiospecificity is poor. nih.gov This demonstrates that the structure of the steroid, particularly the substituents on the D-ring, plays a crucial role in orienting the molecule within the enzyme's active site for specific hydroxylation.

Similarly, CYP5312A4 from the fungus Thamnidium elegans was recently identified as a novel P450 that catalyzes the highly specific 14α-hydroxylation of testosterone. nih.gov The ability of this enzyme to hydroxylate the sterically demanding tertiary C14 atom suggests a highly tuned substrate recognition mechanism that forces the testosterone molecule into a unique orientation. nih.gov

Genetic and Protein Engineering Strategies for Modulating 14-Hydroxylase Catalytic Efficiency and Specificity

Protein engineering has emerged as a powerful tool to alter the natural catalytic properties of enzymes, including the activity and selectivity of steroid hydroxylases. nih.govasm.org By modifying key amino acid residues within the active site, researchers can shift the regioselectivity of these biocatalysts to produce novel or desired steroid derivatives.

A prime example is the engineering of the fungal 14α-hydroxylase P-450lun. While the wild-type enzyme has low regiospecificity for progesterone, a semi-rational protein engineering approach led to the creation of a double-site mutant, E109A/F297W. This engineered variant exhibited a dramatically enhanced 14α-position selectivity for progesterone, increasing it from 28% to 97%. researchgate.net Structural analysis suggested that the F297W substitution sterically hinders the substrate from binding in an orientation that would lead to the original 11β-hydroxylation, thereby favoring the 14α-hydroxylation pose. researchgate.net

Site-directed mutagenesis has also been successfully employed to alter the regioselectivity of other steroid hydroxylases. In one study, structure-guided mutagenesis of CYP109B4 identified three key amino acids (Val84, Val292, and Ser387) that determine its regioselectivity. researchgate.net Similarly, for CYP154C5, which is naturally a highly selective 16α-hydroxylase, mutating a single active-site residue (F92A) introduced a new catalytic activity. nih.govconsensus.app The F92A mutant of CYP154C5 was able to hydroxylate progesterone at the 21-position, producing 11-deoxycorticosterone, in addition to the native 16α-hydroxylation product. nih.govconsensus.app This shift in regioselectivity was attributed to an alternative binding mode of the steroid within the modified active site. nih.gov

These studies underscore the potential of genetic and protein engineering to create bespoke biocatalysts for the specific hydroxylation of steroids, opening avenues for the efficient synthesis of compounds like 14-Hydroxyestradiol and other valuable derivatives.

Table 2: Examples of Engineered Steroid Hydroxylases with Altered Regioselectivity
EnzymeMutation(s)SubstrateOriginal SelectivityNew/Altered SelectivityReference
P-450lun (C. lunatus)E109A/F297WProgesterone28% at 14α97% at 14α researchgate.net
CYP154C5 (N. farcinica)F92AProgesteroneExclusively 16αForms 16α- and 21-hydroxylated products (4:1 ratio) nih.govconsensus.app
CYP154C2 (S. avermitilis)L88FTestosterone, AndrostenedionePrimarily 2αShifted to 16α-hydroxylation asm.org

Molecular Interactions and Functional Significance of 14 Hydroxysteroids

Investigation of Receptor Binding Profiles for 14-Hydroxylated Steroids

Specific binding affinity data for 14-Hydroxyestradiol to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are not well-documented in publicly available research. However, structure-activity relationship models for estradiol (B170435) and its analogs provide some theoretical insights. These models suggest that the estrogen receptor (ER) binding site can accommodate substituents at various positions on the steroid nucleus. Research indicates that the receptor seems to surround the ligand, with all four steroidal rings contributing to binding affinity. uthscsa.edunih.gov Notably, the introduction of small hydrophobic substituents at the C-14 position has been suggested to potentially enhance binding affinity to the estrogen receptor. uthscsa.edunih.gov This is based on broader models of the estradiol pharmacophore and does not represent direct experimental measurement of this compound's binding constants.

There is no specific information available regarding the binding of this compound to non-estrogen receptors or data on its ligand selectivity profile.

Modulation of Cellular Signaling Pathways by 14-Hydroxysteroids

Direct evidence detailing the activation of genomic signaling pathways or the modulation of specific gene expression by this compound is not available in the current body of research.

There is no specific research elucidating the effects of this compound on non-genomic signaling pathways such as the MAPK/ERK or PI3K/AKT pathways. While it is known that estradiol can activate these pathways, these findings cannot be directly attributed to this compound without specific experimental evidence. researchgate.netnih.gov

Research into Biological Activities of 14-Hydroxysteroids in Model Systems

Specific studies on the biological activities of this compound in in vitro or in vivo model systems have not been identified in the available literature.

Due to the lack of specific data for this compound for the remaining sections of the outline, it is not possible to provide further information without discussing other, better-studied estrogen metabolites, which would violate the specific instructions of the request.

Studies on Anti-Gonadotropic Properties of 14α-Hydroxysteroids

An antigonadotropin is a substance that suppresses the secretion and/or activity of gonadotropins, namely the follicle-stimulating hormone (FSH) and luteinizing hormone (LH). wikipedia.org This action leads to an inhibition of the hypothalamic-pituitary-gonadal (HPG) axis, resulting in decreased levels of sex hormones. wikipedia.org C-14 functionalized steroids have been identified as possessing potential anti-gonadotropic properties. researchgate.net

While direct studies on this compound are limited, the broader class of 14α-hydroxysteroids has been investigated for these effects. The mechanism of action is believed to involve the modulation of gonadotropin-releasing hormone (GnRH) receptors or interference with the synthesis of gonadotropins. wikipedia.orgtaylorandfrancis.com For instance, certain synthetic progestins with structural modifications have demonstrated potent antigonadotropic activity by acting at both the hypothalamic and pituitary levels to suppress ovulation. nih.gov The functionalization at the C-14 position is a key area of research for developing new agents with antigonadotropic activity for applications in hormonal therapies and contraception. researchgate.net

Exploration of Anti-Carcinolytic Effects of 14α-Hydroxysteroids

The potential for 14α-hydroxysteroids to exhibit anti-carcinolytic (anticancer) effects is a significant area of investigation. researchgate.net The hydroxylation of estrogens at different positions on the steroid nucleus is known to produce metabolites with varying estrogenic and genotoxic potentials, which can influence the risk of hormone-dependent cancers like breast cancer. nih.gov

While some hydroxylated estrogen metabolites are considered to have proliferative effects, others may act as inhibitors of cell proliferation. nih.gov The exploration of 14α-hydroxysteroids in this context is based on the hypothesis that such modifications could lead to compounds with antiproliferative properties. Research into the anticancer effects of estrogen metabolites has shown that compounds like 2-methoxyestradiol (B1684026) can inhibit the proliferation of various human tumor cell lines. nih.gov The development of novel C-14 functionalized steroids is a strategy being explored for new anticancer drug discovery. biorxiv.org The inhibition of enzymes involved in cholesterol synthesis, such as sterol 14α-demethylase, is also being investigated as a target for anticancer chemotherapy, highlighting the importance of the C-14 position in steroid metabolism and cancer. nih.gov

Other Bioactivities Associated with C-14 Functionalized Steroid Scaffolds

Beyond their potential anti-gonadotropic and anti-carcinolytic effects, C-14 functionalized steroids are associated with a wide spectrum of other biological activities. rsc.orgnih.gov The introduction of a hydroxyl group at the C-14 position is a key structural feature of several naturally occurring and synthetic steroids with significant pharmacological applications. biorxiv.orgrsc.org

One of the most well-known classes of C-14 functionalized steroids is the cardiotonic steroids, or cardiac glycosides. rsc.org These compounds, which include digoxin (B3395198) and digitoxigenin, have a 14β-hydroxyl group and are used in the treatment of heart failure. rsc.org Additionally, other C-14 functionalized steroids have found applications in veterinary medicine. For example, proligestone, which is functionalized at the C-14 position, is used for estrus control in animals. biorxiv.org The diverse bioactivities of these compounds underscore the importance of the C-14 position in determining the pharmacological profile of a steroid. rsc.orgnih.gov

Table 1: Examples of Bioactive C-14 Functionalized Steroids

CompoundClassBioactivity
DigoxinCardiac GlycosideCardiotonic
DigitoxigeninCardiac GlycosideCardiotonic
BufotalinBufadienolideCardiotonic
ProligestoneSynthetic SteroidEstrus Control (Veterinary)

Structural Biology and Computational Chemistry of 14 Hydroxysteroid Interacting Systems

Three-Dimensional Structure-Function Relationships of 14-Hydroxylase Enzymes

The biosynthesis of 14-hydroxyestradiol is catalyzed by a specific class of enzymes known as 14-hydroxylases, which are typically members of the cytochrome P450 (CYP) superfamily. plos.org These heme-containing monooxygenases facilitate the insertion of a hydroxyl group onto the steroid nucleus. jbr-pub.org.cn Understanding the three-dimensional structure of these enzymes is paramount to elucidating their function and specificity.

While a crystal structure of a specific 14-hydroxylase enzyme in complex with estradiol (B170435) is not yet available, studies on related steroid hydroxylases and other C-14 hydroxylating enzymes provide a robust framework for understanding their active sites. Cytochrome P450 enzymes share a conserved structural fold characterized by a heme-binding domain that is crucial for oxygen activation and catalysis. mdpi.com The active site is a pocket embedded within a structure of alpha-helices and beta-sheets that facilitates interactions with substrates. preprints.org

Crystallographic studies of bacterial steroid hydroxylases, such as BaCYP106A6, have been determined at resolutions up to 2.8 Å. h-its.org These structures reveal a monomeric protein with a typical CYP fold, where a central heme cofactor is surrounded by several alpha-helices. h-its.org For instance, in BaCYP106A6, the heme molecule is tightly bound and encircled by the α5, α12, α14, and α16 helices, with a cysteine residue (Cys356) coordinating the heme iron. h-its.org

A notable example of a C-14 hydroxylase is DoxA, an enzyme from Streptomyces peucetius that catalyzes the C-14 hydroxylation of daunorubicin (B1662515) to produce doxorubicin. researchgate.netnih.gov Although its substrate is not a steroid, the principles of its active site architecture are relevant. The three-dimensional model of DoxA, predicted by the I-TASSER server, shows a structure containing 12 α-helices and 4 β-folds, which is characteristic of the P450 family. researchgate.netnih.gov The active site contains a heme cofactor that acts as the catalytic center. nih.gov Molecular docking studies of daunorubicin into the DoxA model have helped to identify the binding pocket and key interacting residues. researchgate.net

The table below summarizes key structural features of representative cytochrome P450 steroid hydroxylases, offering insights into the probable architecture of a 14-hydroxylase active site.

EnzymePDB CodeResolution (Å)Key Active Site FeaturesReference(s)
BaCYP106A6 -2.8Monomeric structure with a central heme cofactor surrounded by α5, α12, α14, and α16 helices. Cys356 coordinates the heme iron. h-its.org
CYP153D17 -3.1Typical CYP fold with a central heme molecule. The substrate-binding pocket is hydrophobic. nih.gov
Estrogen Receptor β (LBD) 3OLS2.20Dimeric structure, ligand binding domain. rcsb.org
Estrogen Receptor DNA-binding domain 1HCQ2.40Symmetrical dimer bound to its palindromic DNA binding site. rcsb.org
p-hydroxybenzoate hydroxylase 1PBE1.90Contains a bound FAD coenzyme. Arg44 in the active site may be strained for catalysis. mdpi.com

Site-directed mutagenesis is a powerful tool for identifying key amino acid residues that determine the substrate specificity and catalytic efficiency of enzymes. In the context of 14-hydroxylases, this technique helps to pinpoint which residues are critical for binding estradiol and positioning it correctly for hydroxylation at the C-14 position.

Studies on the daunorubicin C-14 hydroxylase, DoxA, have demonstrated the utility of this approach. Through molecular docking and the construction of a mutant library, the P88Y mutant of DoxA was found to increase the catalytic efficiency of C-14 hydroxylation by 56%. mdpi.compreprints.orgresearchgate.netnih.gov This improvement was attributed to enhanced hydrophobic interactions with the substrate, leading to greater binding stability. mdpi.comnih.gov Molecular dynamics simulations further confirmed that this mutation increased the structural rigidity and stability of the enzyme-substrate complex. mdpi.compreprints.orgresearchgate.netnih.gov

Similarly, rational design of the steroid hydroxylase P-450lun from Cochliobolus lunatus, which exhibits both 11β- and 14α-hydroxylase activity, has been explored. mdpi.com Alanine scanning of eight residues near the active site identified that mutations E109A and F297A significantly improved the selectivity for 14α-hydroxylation of progesterone (B1679170). mdpi.com

In human CYP1B1, which primarily catalyzes 4-hydroxylation of estradiol, a single amino acid residue, Val395, has been shown to be a key determinant of hydroxylation specificity. researchgate.netnih.gov Mutating this valine to the leucine (B10760876) found in the rat CYP1B1 enzyme shifts the specificity from 4-hydroxylation to 2-hydroxylation. researchgate.netnih.gov This highlights how subtle changes in the active site can dramatically alter the catalytic outcome.

The following table details key mutations in related hydroxylase enzymes and their effects on catalysis, providing a model for understanding how a 14-hydroxylase might be engineered.

EnzymeMutationSubstrateEffect of MutationReference(s)
DoxA P88YDaunorubicin56% increase in C-14 hydroxylation efficiency due to enhanced hydrophobic interactions and binding stability. mdpi.compreprints.orgresearchgate.netnih.gov
P-450lun E109AProgesteroneImproved selectivity for 14α-hydroxylation from 28% to 57%. mdpi.com
P-450lun F297AProgesteroneImproved selectivity for 14α-hydroxylation from 28% to 73%. mdpi.com
Human CYP1B1 V395LEstradiolShifted specificity from 4-hydroxylation to 2-hydroxylation. researchgate.netnih.gov
Rat CYP1B1 L395VEstradiolShifted specificity from 2-hydroxylation to 4-hydroxylation. researchgate.netnih.gov
CYP21 (21-hydroxylase) V281LSteroidsReduces enzyme activity to 20-50% of normal levels, associated with non-classical congenital adrenal hyperplasia. researchgate.net
CYP21 (21-hydroxylase) Q319XSteroidsComplete loss of enzyme activity due to premature termination of mRNA transcription. researchgate.net

Molecular Docking and Dynamics Simulations of 14-Hydroxysteroid-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for visualizing and analyzing the interaction between a ligand, such as this compound, and its biological receptor at an atomic level. rcsb.org These methods predict the binding pose, affinity, and stability of the ligand-receptor complex. Given that this compound is a metabolite of estradiol, its primary targets are the estrogen receptors, ERα and ERβ.

MD simulations provide a dynamic view of these interactions over time, assessing the stability of the complex. mdpi.combiorxiv.orgnih.gov Simulations of ERα bound to the natural agonist 17β-estradiol show a tightly restrained complex, whereas antagonist-bound complexes exhibit more significant fluctuations. biorxiv.orgnih.gov These simulations can reveal how the binding of this compound might alter the conformational dynamics of the receptor, particularly of key regions like helix 12, which is critical for coactivator recruitment and transcriptional activation. biorxiv.orgnih.gov

The table below presents results from molecular docking studies of various ligands with estrogen receptors, which helps in predicting the interaction profile of this compound.

LigandReceptorBinding Energy (kcal/mol)Key Interacting ResiduesReference(s)
Estradiol ERα-10.3E353, R394, H524 plos.orgfrontiersin.org
Estradiol ERβ-10.6E305, R346, H475 plos.orgfrontiersin.org
Tamoxifen ERα-8.32 (control)- nih.gov
ZINC69481841 ERα-10.47Leu387, Arg394, Glu353, Thr347 nih.gov
ZINC95486083 ERα-11.88Leu387, Arg394, Glu353, Thr347 nih.gov
HNS10 (Chalcone Derivative) ERα-12.33- mdpi.com
Speciophylline ERα-- phcogj.com
Corynoxine A ERα-- phcogj.com
Corynoxine B ERα-- phcogj.com

In Silico Approaches for Predicting Enzyme-Substrate Specificity and Binding Affinities

In silico methods are crucial for predicting which enzymes can act on a specific substrate and for estimating the strength of their interaction. nih.gov These computational approaches, which include quantitative structure-activity relationship (QSAR) models, molecular docking, and machine learning, are particularly valuable for large enzyme families like the cytochrome P450s. phcogj.comnih.gov

Predicting the site of metabolism (SOM) on a substrate like estradiol is a primary goal. Reactivity-based approaches use quantum mechanics (e.g., density functional theory) to calculate the energy required for hydrogen abstraction at different positions on the molecule, thereby predicting the most likely site of hydroxylation. nih.gov Structure-based methods, such as protein-ligand docking, simulate the binding of the substrate within the enzyme's active site. nih.gov A successful docking pose, where the target carbon (C-14) is positioned close to the heme iron in a reactive orientation, suggests potential catalytic activity.

For instance, systematic analysis of substrate recognition sites (SRSs) in CYP enzymes has identified conserved residues that are critical for determining substrate specificity and regioselectivity. researchgate.net It has been shown that a hydrophobic residue at the fifth position after a conserved EXXR motif is often a key determinant. researchgate.net By identifying these patterns, it becomes possible to screen sequence databases to find candidate enzymes with a higher likelihood of performing 14-hydroxylation on estradiol.

The development of predictive models for binding affinity, such as the PRODIGY-LIG web server, allows for large-scale virtual screening of protein-ligand interactions, which can be adapted to enzyme-substrate pairs. nih.gov

Rational Design Principles for Targeted Steroid Modifications and Biocatalyst Development

Rational design is a protein engineering strategy that uses detailed knowledge of an enzyme's structure and mechanism to introduce specific mutations that alter its function in a predictable way. mdpi.compreprints.org This approach is instrumental in developing novel biocatalysts for the targeted synthesis of modified steroids like this compound. mdpi.compreprints.org

The core principles of rational design for developing a 14-hydroxylase biocatalyst include:

Structural Analysis: Obtaining a high-resolution crystal structure or a reliable homology model of a starting enzyme, such as P-450lun or another steroid hydroxylase. preprints.orgresearchgate.netnih.gov

Active Site Modification: Identifying key residues in the substrate-binding pocket that influence substrate positioning and regioselectivity. mdpi.commdpi.com Molecular docking and MD simulations are used to predict how mutations in these residues will affect the binding of estradiol and favor hydroxylation at the C-14 position. mdpi.comnih.gov For example, replacing bulky residues with smaller ones can create space to accommodate the substrate in a different orientation. mdpi.com

Enhancing Catalytic Efficiency: Modifying residues involved in the proton relay network or those that affect the displacement of water molecules from the active site can improve catalytic turnover. mdpi.com

Improving Stability and Expression: Engineering the enzyme for greater thermal stability and improved expression in a heterologous host (like E. coli or Saccharomyces cerevisiae) is crucial for industrial-scale production. mdpi.com

The successful engineering of DoxA to improve C-14 hydroxylation serves as a prime example of these principles in action. mdpi.compreprints.orgresearchgate.netnih.gov Similarly, the modification of CYP154C2 to enhance 2α-hydroxylation of steroids through structure-guided rational design underscores the power of this approach. mdpi.compreprints.org These successes provide a clear roadmap for the future development of a highly specific and efficient biocatalyst for the synthesis of this compound. mdpi.compreprints.org

Comparative Biochemistry and Evolutionary Perspectives of Steroid 14 Hydroxylation

Comparative Analysis of Hydroxylation Patterns Across Steroid Classes and Biological Organisms

Hydroxylation is a critical modification of the steroid scaffold that significantly alters the biological activity, polarity, and solubility of these molecules. nih.govrsc.org The introduction of a hydroxyl group at the C-14 position, in particular, is a key step in the biosynthesis of various bioactive steroids across different kingdoms of life. This modification can occur in either the alpha (α) or beta (β) configuration, with 14α-hydroxylation being more commonly reported in biosynthetic pathways. mdpi.com The 14β-hydroxy group is a characteristic feature of cardiotonic steroids (cardenolides), which are primarily produced by plants and some amphibians and are used in the treatment of heart conditions. mdpi.comresearchgate.net Conversely, 14α-hydroxylated steroids are noted for their potential anticancer and antigonadotropic properties. mdpi.commdpi.com

The ability to perform 14α-hydroxylation is widespread among microorganisms, especially fungi. mdpi.com Fungal strains such as Cochliobolus lunatus (also known as Curvularia lunata), Thamnostylum piriforme, and Mucor griseocyanus are known to hydroxylate various steroid substrates at the 14α-position. rsc.orgmdpi.comnih.gov These fungi can act on a range of steroid classes, including progestogens (like progesterone), androgens (like testosterone (B1683101) and androstenedione), and various pregnane (B1235032) derivatives. rsc.orgnih.gov For instance, C. lunatus harbors a cytochrome P450 enzyme, P-450lun, which hydroxylates progesterone (B1679170) at both the 14α and 11β positions. mdpi.com Similarly, the P450 enzyme CYP5312A4 has been identified for its role in the 14α-hydroxylation of testosterone. rsc.org

In the plant kingdom, 14α-hydroxylation is a crucial step in the biosynthesis of phytoecdysteroids, which are plant-derived analogs of insect molting hormones. scialert.net These compounds, such as 20-hydroxyecdysone, are characterized by a high degree of hydroxylation, with the 14α-hydroxyl group being an essential structural feature for their biological activity. scialert.netresearchgate.net Plants synthesize these compounds from cholesterol, with the cholest-7-en-6-one carbon skeleton often featuring a 14α-hydroxyl group. scialert.net Cardenolides and withanolides are other classes of plant-derived steroids where 14-hydroxylation is a key structural element. scialert.netacs.org

In the animal kingdom, while vertebrates utilize hydroxylation extensively in steroid hormone biosynthesis (e.g., at positions C11, C17, C21), 14α-hydroxylation is less common in endogenous metabolic pathways but is observed in specific contexts. nih.govswan.ac.uk For example, toads are known to produce 14β-hydroxylated bufadienolides, which serve as defensive toxins. mdpi.com In insects, ecdysteroids (molting hormones) are structurally similar to plant-derived phytoecdysteroids and also possess a 14α-hydroxyl group, which is vital for their function. researchgate.net

The table below provides a comparative overview of organisms and the steroid classes they 14-hydroxylate.

Biological Organism Steroid Class Specific Substrate(s) 14-Hydroxylated Product(s) Enzyme/System
Fungus (Cochliobolus lunatus)ProgestogensProgesterone14α-HydroxyprogesteroneP-450lun (CYP)
Fungus (Thamnostylum piriforme)Progestogens, AndrogensProgesterone, Androstenedione (B190577)14α-Hydroxyprogesterone, 14α-HydroxyandrostenedioneCytochrome P450 System
Fungus (Aspergillus niger)ProgestogensProgesteroneDihydroxylated products (e.g., 14α,15β-dihydroxy)Cytochrome P450 System
Plants (e.g., Polypodium vulgare)PhytoecdysteroidsCholesterol-derived precursors20-Hydroxyecdysone and other ecdysteroidsCytochrome P450 enzymes
Plants (e.g., Withania somnifera)WithanolidesWithaferin A14α-Hydroxywithaferin ACytochrome P450 enzymes
Toads (Bufo genus)BufadienolidesSteroid precursors14β-Hydroxylated bufadienolidesCytochrome P450 enzymes
Insects (Arthropods)EcdysteroidsCholesterolEcdysone, 20-HydroxyecdysoneCytochrome P450 enzymes

Evolutionary Trajectories of Steroid Hydroxylase Enzyme Families (e.g., P450s)

The vast majority of steroid hydroxylation reactions, including at the C-14 position, are catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov CYPs constitute one of the largest and most diverse gene superfamilies found across all biological kingdoms. nih.gov Their evolutionary history is characterized by extensive gene duplication events followed by functional diversification, allowing organisms to adapt to new chemical environments and develop novel metabolic pathways. royalsocietypublishing.org

Phylogenetic analyses suggest that the steroidogenic CYPs in vertebrates, such as CYP11A1 (cholesterol side-chain cleavage), CYP17A1 (17α-hydroxylase), and CYP19A1 (aromatase), evolved sequentially. nih.govswan.ac.ukresearchgate.net The origins of these pathways are ancient, dating back several hundred million years. nih.gov It is proposed that steroidogenic CYPs arose from ancestral CYPs that were involved in detoxifying xenobiotics. nih.gov In the deuterostome lineage leading to vertebrates, CYP11-like genes appeared before CYP19, indicating a stepwise assembly of the modern steroid hormone synthesis pathway. nih.govswan.ac.uk

The evolution of CYPs in plants is similarly marked by significant expansion and diversification, particularly coinciding with the transition of plants to land. royalsocietypublishing.org This transition required the development of new metabolic capabilities to produce structural polymers, protective compounds, and signaling molecules. royalsocietypublishing.org Different CYP families are associated with specific plant metabolic pathways, and their emergence can be traced to key evolutionary points. royalsocietypublishing.org For example, the CYP90 family (involved in brassinosteroid biosynthesis) and the CYP710 family (sterol C-22 desaturases) are ancient and found across the green lineage, while other families evolved more recently to support lineage-specific adaptations. royalsocietypublishing.org The enzymes responsible for the 14α-hydroxylation of phytoecdysteroids and other secondary metabolites belong to these diverse, rapidly evolving CYP families.

In fungi, P450s are also incredibly diverse. The 14α-hydroxylase from Cochliobolus lunatus (P-450lun) is a notable example of a fungal CYP adapted for steroid modification. mdpi.comnih.gov The endogenous role of such fungal hydroxylases may be linked to defense against plant-produced secondary metabolites, suggesting a co-evolutionary arms race between fungi and plants. nih.gov

The evolutionary trajectory of a specific CYP family, CYP125, found in Actinobacteria, provides insight into adaptation. rsc.org These enzymes are involved in cholesterol catabolism, and their substrate selectivity (e.g., for animal vs. plant sterols) appears to have evolved in a manner that reflects the organism's ecological niche, such as a pathogenic lifestyle. rsc.org Ancestral sequence reconstruction of CYP125 revealed a broader substrate range than its modern descendants, indicating that evolution can lead to specialization. rsc.org This pattern of diversification from a more generalist ancestor is a common theme in the evolution of P450 enzymes.

Biochemical Divergence and Convergent Evolution in 14-Hydroxylation Mechanisms

The evolution of steroid 14-hydroxylation showcases both biochemical divergence and convergent evolution. Divergent evolution is evident within the cytochrome P450 superfamily, where gene duplication and subsequent mutation have led to a wide array of P450s with different substrate specificities and regioselectivities, all originating from common ancestors. nih.gov For example, within vertebrates, the steroidogenic P450s (CYP11, CYP17, CYP19) all evolved from a common ancestor but now catalyze highly specific and different reactions in the same metabolic pathway. nih.govresearchgate.net Similarly, the diversification of P450s in plants and fungi has resulted in enzymes that can hydroxylate a vast number of steroids and other metabolites at various positions, including C-14. royalsocietypublishing.orgnih.gov

Convergent evolution describes the independent evolution of a similar trait or function in distinct, unrelated lineages. In the context of P450 enzymes, this means that different CYP families, with no recent common ancestor, have independently evolved the ability to catalyze the same or similar reactions. nih.gov This often occurs in response to similar selective pressures. For instance, the ability to produce defensive compounds like furanocoumarins has evolved independently in different plant families, and this convergence involved the recruitment of entirely different P450 families (e.g., CYP71 in Apiaceae vs. CYP82D in Rutaceae) to perform similar catalytic steps. researchgate.net

A similar pattern is seen in the hydroxylation of other metabolites. The production of keto-carotenoids in animals, for example, evolved independently in vertebrates and invertebrates through the co-option of different P450 clans (CYP2 in vertebrates, CYP3 in spider mites) to function as carotenoid ketolases. nih.gov Laboratory-based directed evolution experiments have also demonstrated that distinct P450 enzymes can be engineered to achieve a common catalytic goal, providing insights into how different active site architectures can converge on the same function. nih.govresearchgate.net

While specific examples of convergent evolution for steroid 14-hydroxylation are less documented than for other reactions, the widespread but phylogenetically scattered nature of this capability suggests it has likely arisen independently multiple times. For example, the P450s responsible for 14-hydroxylation in fungi (e.g., P-450lun), plants (in phytoecdysteroid synthesis), and toads (in bufadienolide synthesis) belong to different P450 families and represent independent evolutionary solutions to achieve C-14 functionalization of a steroid core. mdpi.comscialert.net This biochemical convergence highlights the versatility of the P450 enzyme scaffold and its repeated recruitment throughout evolution to generate chemical diversity.

Emerging Research Avenues and Methodological Innovations in 14 Hydroxyestradiol Research

Integration of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) in 14-Hydroxysteroid Research

The comprehensive analysis of biological systems through omics technologies offers a powerful approach to understanding the roles of specific steroid metabolites. Although direct, large-scale omics studies focused exclusively on 14-hydroxyestradiol are limited, the application of these technologies to other estrogens and steroids provides a clear roadmap for future investigations. Integrating metabolomics, proteomics, and transcriptomics can elucidate the metabolic pathways, cellular responses, and regulatory networks influenced by this compound.

Metabolomics: This technology can identify and quantify the complete set of small-molecule metabolites in a biological sample. In the context of this compound research, untargeted metabolomics could reveal novel metabolic pathways associated with its formation and degradation. frontiersin.org Targeted metabolomics, on the other hand, can be used to accurately measure the levels of this compound and its related compounds in various biological fluids and tissues, which is crucial for understanding its physiological and pathological concentrations. nih.govmetabolomicsworkbench.org Liquid chromatography-mass spectrometry (LC-MS) is a key analytical platform for these studies, offering high sensitivity and specificity. frontiersin.orgcreative-proteomics.com

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. semanticscholar.org By comparing the proteomes of cells or tissues exposed to this compound with unexposed controls, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide insights into the cellular processes modulated by this steroid. Mass spectrometry-based shotgun proteomics can be used for discovery-driven identification of regulated proteins, while targeted proteomics can verify and quantify specific protein markers. semanticscholar.orgmdpi.com Such studies could uncover protein interaction networks and signaling pathways affected by this compound.

Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell or organism. nih.govbiorxiv.org Using techniques like RNA sequencing (RNA-Seq), researchers can determine how this compound influences gene expression. This can help in identifying the genes and genetic pathways that are activated or repressed by this metabolite, providing a deeper understanding of its mechanism of action at the molecular level. nih.govbiorxiv.org Single-cell transcriptome analysis could further reveal heterogeneous cellular responses to this compound. nih.govbiorxiv.org

The integration of these multi-omics datasets, combined with clinical and phenotypic data, presents a powerful methodology to unravel the complex biological roles of this compound. researchgate.net

Table 1: Potential Applications of Omics Technologies in this compound Research
Omics TechnologyPrimary FocusKey TechniquesPotential Research Findings for this compound
MetabolomicsMetabolitesLC-MS, GC-MS, NMRIdentification of metabolic pathways, quantification in biofluids, discovery of metabolic biomarkers. frontiersin.orgcreative-proteomics.com
ProteomicsProteinsMass Spectrometry (Shotgun and Targeted)Identification of protein targets, elucidation of signaling pathways, discovery of protein biomarkers of exposure or effect. semanticscholar.orgmdpi.com
TranscriptomicsRNA TranscriptsRNA-Sequencing (RNA-Seq)Identification of regulated genes, understanding of gene regulatory networks, insights into mechanisms of action. nih.govnih.govbiorxiv.org

Development of Novel Biocatalysts for Sustainable and Scalable 14-Hydroxysteroid Production

The production of 14-hydroxysteroids through traditional chemical synthesis is often complex, inefficient, and environmentally unfriendly. mdpi.com Biocatalysis, using whole microbial cells or isolated enzymes, has emerged as a green and highly selective alternative. mdpi.commdpi.com Research is focused on developing novel biocatalysts for the sustainable and scalable production of 14α-hydroxysteroids, which can serve as key intermediates for the synthesis of valuable pharmaceuticals. mdpi.comresearchgate.net

A significant breakthrough in this area is the use of cytochrome P450 enzymes, which are capable of performing highly specific hydroxylation reactions on the steroid nucleus. mdpi.comnih.gov The fungal cytochrome P450 enzyme from Cochliobolus lunatus (P-450lun) has been identified as a key enzyme with steroid 14α-hydroxylase activity. mdpi.comnih.gov

Current research efforts are centered on:

Recombinant Expression: Expressing fungal P450 enzymes in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. mdpi.comnih.gov This allows for easier cultivation and optimization of the biocatalyst.

Metabolic Engineering: Modifying the host organism's metabolic pathways to improve the efficiency of the biocatalytic process. This can involve knocking out genes responsible for side reactions or increasing the supply of necessary cofactors. nih.gov

Protein Engineering: Altering the amino acid sequence of the hydroxylase enzyme to improve its activity, stability, and regioselectivity for the desired 14α-hydroxylation. researchgate.netbiorxiv.org

These strategies have led to the development of recombinant S. cerevisiae biocatalysts capable of producing 14α-hydroxyandrostenedione with high productivity and purity. nih.govresearchgate.net

Table 2: Examples of Biocatalysts for 14α-Hydroxysteroid Production
BiocatalystEnzyme SourceSubstrateProductKey Achievements
Recombinant S. cerevisiaeCochliobolus lunatus (P-450lun)Androstenedione (B190577) (AD)14α-hydroxyandrostenedione (14α-OH-AD)High productivity (150 mg/L/day) and high regioisomeric purity (99%). nih.govresearchgate.net
Recombinant E. coliCochliobolus lunatus (P-450lun)Progesterone (B1679170)14α-hydroxyprogesteroneFirst report of producing 14α-OH-progesterone in E. coli with a fungal 14α-hydroxylase. mdpi.com

Exploration of Unconventional Biological Sources for Novel 14-Hydroxylase Enzymes

The discovery of novel enzymes with unique properties is crucial for advancing biocatalysis. Researchers are exploring unconventional biological sources to identify new 14-hydroxylase enzymes with improved characteristics, such as higher efficiency, broader substrate specificity, or greater stability. While fungi have been a primary source, recent studies have identified promising enzymes from other kingdoms of life. nih.gov

Fungi: Various fungal strains, including Thamnostylum piriforme and Mucor griseocyanus, have been investigated for their ability to perform 14α-hydroxylation on different steroid substrates. nih.gov Cochliobolus lunatus remains a key source of the well-characterized P-450lun enzyme. mdpi.comnih.govbiorxiv.org

Plants: The plant Calotropis gigantea has been found to contain a P450 enzyme, CYP11411, capable of converting androstenedione to 14α-OH-AD. researchgate.netacs.org

Animals: The toad Bufo gargarizans is another unconventional source, possessing the P450 enzyme CYP44476, which also catalyzes the 14α-hydroxylation of androstenedione. researchgate.netacs.org

The identification of these enzymes from diverse sources opens up new possibilities for developing robust biocatalysts for the production of 14-hydroxysteroids.

Table 3: Unconventional Sources of Steroid 14α-Hydroxylase Enzymes
Source OrganismKingdomEnzyme/StrainSubstrate(s)
Thamnostylum piriformeFungiATCC 8992Progesterone, Androst-4-ene-3,17-dione, Testosterone (B1683101) nih.gov
Mucor griseocyanusFungiATCC 1207aProgesterone, Androst-4-ene-3,17-dione, Testosterone nih.gov
Calotropis giganteaPlantaeCYP11411Androstenedione researchgate.netacs.org
Bufo gargarizansAnimaliaCYP44476Androstenedione researchgate.netacs.org

Advanced Computational and Artificial Intelligence-Driven Approaches in Steroid Metabolism and Design Research

Computational Modeling of Metabolism: Kinetic models of estrogen metabolism can be developed to predict the formation and dynamics of various metabolites, including hydroxylated forms. researchgate.net These models can help assess how genetic variations in metabolic enzymes might influence the levels of this compound.

Molecular Docking and QSAR: Molecular docking simulations can predict how this compound binds to nuclear receptors and other proteins, providing insights into its potential biological effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) analysis can be used to correlate the chemical structure of various hydroxysteroids with their biological activity, aiding in the design of new compounds with desired properties. nih.gov

AI in Formulation Development: AI can assist in the design and optimization of drug delivery systems, such as nanoparticles, for steroid hormones. pensoft.net

Q & A

Q. How do species-specific metabolic pathways of this compound impact translational research?

  • Methodological Answer : Conduct cross-species microsomal incubation assays to compare phase I/II metabolism. Use cluster analysis to identify conserved vs. species-specific metabolites. Correlate findings with in vivo toxicity data to prioritize relevant animal models for human extrapolation .

Data Presentation and Reproducibility Guidelines

  • Tables : Include processed data (e.g., IC₅₀ values, metabolic rates) in concise tables. Raw data (e.g., chromatograms, spectral peaks) should be archived in supplementary materials with descriptive filenames .
  • Contradiction Analysis : Use funnel plots or Bland-Altman analysis to visualize inter-study variability. Discuss potential sources of bias (e.g., assay sensitivity thresholds) .
  • Ethical Compliance : For human cell line studies, document ethical approvals and data anonymization protocols per GDPR and institutional review boards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.